molecular formula C19H28ClNO6 B15191420 Didesmethylsibutramine D-tartrate, (R)- CAS No. 259729-93-6

Didesmethylsibutramine D-tartrate, (R)-

Cat. No.: B15191420
CAS No.: 259729-93-6
M. Wt: 401.9 g/mol
InChI Key: ZGVBAFVARMNSSD-FYEOGULHSA-N
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Description

Didesmethylsibutramine D-tartrate, ®- is an active metabolite of the anorectic drug sibutramine. It is known for its potent inhibition of monoamine reuptake, specifically serotonin, dopamine, and norepinephrine. This compound has been identified as an adulterant in weight loss supplements and has shown significant anorectic activity in animal studies .

Preparation Methods

The preparation of didesmethylsibutramine D-tartrate, ®- involves the n-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6. This process converts sibutramine into didesmethylsibutramine (M2). Industrial production methods typically involve the use of chiral reagents to ensure the production of the ®-enantiomer, which is more potent than the (S)-enantiomer .

Chemical Reactions Analysis

Didesmethylsibutramine D-tartrate, ®- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Didesmethylsibutramine D-tartrate, ®- has several scientific research applications:

Mechanism of Action

Didesmethylsibutramine D-tartrate, ®- acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The ®-enantiomer is more potent than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .

Comparison with Similar Compounds

Didesmethylsibutramine D-tartrate, ®- is similar to other monoamine reuptake inhibitors such as:

    Sibutramine: The parent compound from which didesmethylsibutramine is derived.

    Desmethylsibutramine: An intermediate metabolite in the conversion of sibutramine to didesmethylsibutramine.

    Chlorosipentramine: Another compound with similar monoamine reuptake inhibition properties.

The uniqueness of didesmethylsibutramine D-tartrate, ®- lies in its potent inhibition of monoamine reuptake and its significant anorectic activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

259729-93-6

Molecular Formula

C19H28ClNO6

Molecular Weight

401.9 g/mol

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C15H22ClN.C4H6O6/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;5-1(3(7)8)2(6)4(9)10/h4-7,11,14H,3,8-10,17H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m10/s1

InChI Key

ZGVBAFVARMNSSD-FYEOGULHSA-N

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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